
6-Methyl-2-pyridinemethanol
Overview
Description
6-Methyl-2-pyridinemethanol (CAS 1122-71-0) is a heterocyclic organic compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It features a pyridine ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position. Key physical properties include a melting point of 32–34°C, a boiling point of 105–108°C (12 mmHg), and solubility in ethanol, acetic acid, benzene, and toluene, though it exhibits low solubility in water .
This compound is widely utilized as a primary or secondary intermediate in organic synthesis, particularly in the preparation of metal complexes (e.g., copper(II) and platinum(II) complexes) , brominated or chlorinated derivatives for further functionalization , and as a precursor in palladium-catalyzed reactions to synthesize quinazolin-4(3H)-ones . Its safety profile includes hazards such as skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335), necessitating storage under inert conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2-pyridinemethanol can be synthesized from its corresponding aldehyde, 6-methyl-2-pyridinecarboxaldehyde, through a reduction reaction. The typical procedure involves the following steps :
Reduction Reaction:
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to substitute the hydroxymethyl group with halogens.
Major Products Formed
Oxidation: 6-Methyl-2-pyridinecarboxaldehyde, 6-methyl-2-pyridinecarboxylic acid.
Reduction: this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
6-Methyl-2-pyridinemethanol is primarily utilized as an intermediate in the synthesis of diverse organic compounds. It plays a crucial role in the preparation of ligands for coordination chemistry and other complex molecules. For instance, it can react with carbamidophosphoric acid chlorides to yield N-substituted derivatives that exhibit antimicrobial properties.
Synthesis of Heterocyclic Compounds
This compound is particularly valuable in synthesizing heterocyclic compounds. It acts as a precursor for various derivatives containing the pyridine ring structure. Notably, it has been employed in the synthesis of 2,6-bis(hydroxymethyl)pyridine, which is a key precursor for metal complexes and catalysts .
Biological Applications
Potential Biological Activities
Research has indicated that this compound may possess various biological activities, including interactions with biomolecules. Studies are ongoing to explore its potential therapeutic properties, particularly as a building block for drug development .
Biocatalytic Processes
Recent advancements have demonstrated the use of biocatalytic processes to convert this compound into more complex structures efficiently. This approach not only simplifies synthesis but also enhances sustainability by reducing the need for harsh chemicals .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural characteristics allow it to be modified into various pharmacologically active compounds. Research into its efficacy and safety profiles is ongoing, aiming to uncover new medicinal uses .
Coordination Chemistry
The compound's ability to form coordination complexes makes it significant in developing metal-based drugs. These complexes can be studied using techniques such as X-ray crystallography and mass spectrometry to understand their interactions at a molecular level .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used in producing specialty chemicals. Its role as a precursor for synthesizing more complex molecules contributes to various applications across different sectors, including pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 6-methyl-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
The following analysis compares 6-Methyl-2-pyridinemethanol with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.
Structural and Physicochemical Properties
Table 1 summarizes key data for this compound and analogous compounds:
Key Observations :
- Polarity and Solubility: The hydroxymethyl group in this compound enhances its solubility in polar aprotic solvents (e.g., ethanol, acetic acid) compared to non-polar derivatives like 6-Methoxyquinoline. However, it is less water-soluble than Tyrosol or 3-Pyridinemethanol due to the hydrophobic methyl group .
- Thermal Stability: The melting point of this compound (32–34°C) is lower than that of aromatic acids (e.g., 2-Methylbenzoic acid, 103–105°C), reflecting differences in intermolecular hydrogen bonding .
Tosylation and Halogenation
- This compound reacts with TsCl (tosyl chloride) to form 6-methyl-2-tosyloxymethylpyridine, a key intermediate for nucleophilic substitutions. The electron-withdrawing methyl group at the 6-position slightly destabilizes the intermediate tosylate, but the reaction proceeds efficiently due to the pyridine ring’s inductive effects .
- In contrast, 3-Pyridinemethanol and 4-Pyridinemethanol exhibit lower yields (54% and 48%, respectively) in palladium-catalyzed reactions due to steric hindrance and electronic effects .
Oxidation
- Oxidation of this compound by chromium(VI) in acidic media produces 6-methylpyridine-2-carbaldehyde and 6-methylpyridine-2-carboxylic acid via Cr(V) intermediates. The reaction follows pseudo-first-order kinetics, with rate constants influenced by HClO₄ concentration .
- Comparatively, Tyrosol undergoes oxidation to form hydroxytyrosol, a potent antioxidant, through enzymatic or chemical pathways .
Metal Complexation
- This compound forms stable complexes with transition metals (e.g., Cu(II), Pt(II)) due to the chelating ability of the pyridine nitrogen and hydroxymethyl oxygen. These complexes are used in catalysis and DNA cleavage studies .
- 6-Methoxyquinoline, while also a ligand, shows weaker coordination in Re(I) complexes compared to pyridinemethanol derivatives .
Biological Activity
6-Methyl-2-pyridinemethanol, with the chemical formula CHNO, is a pyridine derivative that has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
This compound can be synthesized through various chemical methods. One notable method involves the oxidation of 2,6-lutidine under controlled conditions to yield high purity and yield of the desired product. The reaction typically employs hydrogen peroxide as an oxidizing agent, achieving conversion rates exceeding 90% with minimal by-product formation .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains using agar diffusion and broth dilution methods. The compound showed promising results, particularly against Gram-positive bacteria, suggesting potential as a lead compound for developing new antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that the compound has a moderate cytotoxic effect, with an IC value indicating effective concentration levels that inhibit cell viability without causing extensive damage to normal cells .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with microbial cell wall synthesis or disrupt metabolic pathways critical for bacterial survival . Further research is needed to elucidate these mechanisms fully.
Case Studies and Research Findings
- Antibacterial Activity :
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activity Overview
Property | Value/Observation |
---|---|
Molecular Formula | CHNO |
Antimicrobial Activity | Effective against Gram-positive bacteria |
IC (Cytotoxicity) | ~100 µM in cancer cell lines |
Synthesis Yield | >90% purity from oxidation of 2,6-lutidine |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Methyl-2-pyridinemethanol, and how do reaction parameters (temperature, molar ratios, catalysts) influence product yield?
- Methodology : The compound is synthesized via condensation reactions, such as the oligomerization of pyridinemethanol derivatives. A 1:1 molar ratio of this compound to 2-pyridinemethanol at 140°C for 24 hours under atmospheric pressure yields oligomers (e.g., [1-(6-methylpyridine-2-yl)-2-(pyridine-2′-yl)]ethene-1,2-diol) with a molecular weight of ~228 g/mol. Precipitation with 2 N NaOH is critical for isolation .
- Key Parameters : Elevated temperatures (>100°C) favor oligomerization, while prolonged reaction times (>20 hours) improve yield but may increase side products.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Physicochemical Characterization :
- Solubility : Test in CHCl₃, cyclohexane, or THF; insolubility in aqueous NaOH indicates successful oligomer precipitation .
- Melting Point : 128–133°C (pure compound) .
- Chromatography : GC analysis (purity >98%) is standard, as per commercial-grade specifications .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation, particularly to identify hydroxymethyl (-CH₂OH) and pyridine ring protons .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation or oxidation. Shelf life exceeds 24 months under these conditions .
Advanced Research Questions
Q. How can biocatalytic pathways be leveraged to synthesize derivatives of this compound, and what are the challenges in scaling these methods?
- Biocatalytic Strategy : Whole-cell biocatalysis using E. coli enables one-pot conversion of this compound to intermediates like 2,6-bis(hydroxymethyl)pyridine. However, toxicity assays show a 50% growth inhibition (LD₅₀) at 10 mM concentration, necessitating controlled dosing .
- Optimization : Use time-course monitoring (HPLC or LC-MS) to track intermediate accumulation and adjust enzyme expression levels to mitigate toxicity .
Q. What strategies are effective for synthesizing metal complexes (e.g., Pt(II), Re(I)) using this compound as a ligand?
- Coordination Chemistry : The hydroxymethyl group acts as a monodentate ligand. For example:
- React with K₂PtCl₄ in DMSO to form cis-Pt(DMSO)₂Cl₂ complexes .
- Convert to 6-methyl-2-(bromomethyl)-pyridine via bromination for Re(I)-carbonyl complexes .
Q. How can researchers resolve contradictions in reaction outcomes when using this compound in different solvent systems (e.g., polar vs. nonpolar)?
- Case Study : In THF (polar aprotic), oligomerization proceeds efficiently, while in C₆H₁₂ (nonpolar), side reactions like pyridine ring alkylation dominate.
- Resolution : Conduct solvent screening with dielectric constant (ε) analysis. Use DFT calculations to model solvent effects on transition states .
Q. What safety protocols are critical when handling intermediates derived from this compound, such as brominated analogs?
- Risk Mitigation :
- Brominated derivatives (e.g., 6-methyl-2-(bromomethyl)-pyridine) require inert-atmosphere handling (N₂/Ar gloveboxes) due to reactivity .
- Toxicity screening (e.g., Ames test) is recommended for intermediates used in biological assays .
Q. Data Contradiction Analysis
- Discrepancy in Melting Points : Commercial sources report a melting point of 128–133°C , while some suppliers list unspecified variations. Verify purity via DSC and cross-check with independent synthesis protocols .
- Biocatalytic vs. Chemical Synthesis Yields : Biocatalytic routes achieve ~60% yield versus ~75% in thermal methods . Trade-offs include scalability (chemical) vs. enantioselectivity (biocatalytic).
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBSBMJQUMAMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149952 | |
Record name | 6-Methyl-2-pyridylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 32-34 deg C; [Alfa Aesar MSDS] | |
Record name | 6-Methyl-2-pyridinemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20123 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1122-71-0 | |
Record name | 6-Methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-pyridylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1122-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2-pyridylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2-pyridylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.